1-Bromo-4-(methoxymethoxy)-2-methylbenzene
Overview
Description
1-Bromo-4-(methoxymethoxy)-2-methylbenzene is an organic compound with the molecular formula C9H11BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxymethoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(methoxymethoxy)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-(methoxymethoxy)-2-methylbenzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(methoxymethoxy)-2-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used for these reactions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxymethoxy group. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.
Scientific Research Applications
1-Bromo-4-(methoxymethoxy)-2-methylbenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds with specific properties.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: Although not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties. Studies focus on their ability to modulate biological pathways and their potential as drug candidates.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(methoxymethoxy)-2-methylbenzene depends on its specific interactions with molecular targets. In general, the compound can interact with enzymes, receptors, and other proteins, modulating their activity and influencing biological pathways. The methoxymethoxy group and bromine atom play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Bromo-4-(methoxymethoxy)-2-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-4-methoxybenzene: This compound lacks the methoxymethoxy group, resulting in different chemical properties and reactivity.
1-Bromo-2-methyl-4-methoxybenzene: The position of the methyl group is different, leading to variations in the compound’s chemical behavior and applications.
4-Bromo-2-methylphenol:
The unique substitution pattern of this compound distinguishes it from these similar compounds, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-bromo-4-(methoxymethoxy)-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-7-5-8(12-6-11-2)3-4-9(7)10/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJSWKNICXZUDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCOC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468549 | |
Record name | 1-BROMO-4-(METHOXYMETHOXY)-2-METHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58402-70-3 | |
Record name | 1-BROMO-4-(METHOXYMETHOXY)-2-METHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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